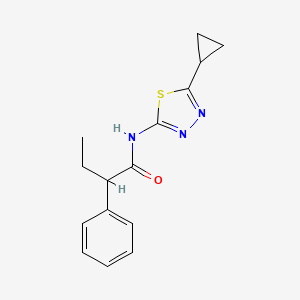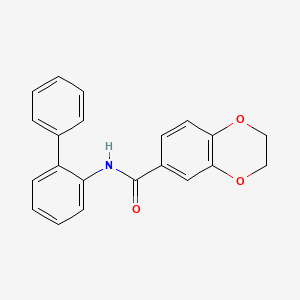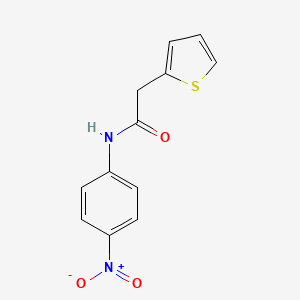![molecular formula C12H11BrN2O3S2 B4182428 N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit unique biochemical and physiological effects that make it a valuable tool in various research studies. In
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been used in various scientific research applications, including:
1. Cancer Research: This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
2. Neuroscience: N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been used to study the role of certain neurotransmitters in the brain, such as dopamine and serotonin.
3. Immunology: This compound has been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, such as tyrosine kinases and G-protein coupled receptors (GPCRs). This inhibition leads to a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
2. Modulation of neurotransmitter release: N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide has been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
3. Immunomodulatory effects: This compound has been shown to have immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide in lab experiments is its ability to inhibit cancer cell growth, making it a valuable tool in cancer research. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide, including:
1. Further studies on its mechanism of action: Understanding the mechanism of action of this compound can help researchers develop more targeted and effective treatments for cancer and other diseases.
2. Development of new derivatives: Researchers can explore the development of new derivatives of N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide with improved efficacy and fewer side effects.
3. Clinical trials: Clinical trials can help determine the safety and efficacy of this compound in treating cancer and other diseases.
Propiedades
IUPAC Name |
5-bromo-N-[(4-sulfamoylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c13-11-6-5-10(19-11)12(16)15-7-8-1-3-9(4-2-8)20(14,17)18/h1-6H,7H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPINZGAGXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4182351.png)
![methyl 2-[(methoxycarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182358.png)

![ethyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4182380.png)



![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![2,5-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4182423.png)

![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4182445.png)

![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)